

Spectroscopic Data and Analysis of Methyl 4-nitrobenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-nitrobenzenesulfonate**

Cat. No.: **B1202749**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 4-nitrobenzenesulfonate**, a key intermediate in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for its structural characterization.

Core Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 4-nitrobenzenesulfonate**. This data is crucial for the unequivocal identification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Methyl 4-nitrobenzenesulfonate** exhibits characteristic signals corresponding to the aromatic and methyl protons. The data presented here was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.232	d	2H	Ar-H (ortho to -SO ₃ CH ₃)
7.877	d	2H	Ar-H (ortho to -NO ₂)
3.994	s	3H	-O-CH ₃

d = doublet, s = singlet

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data was acquired in Chloroform-d (CDCl₃) at 151 MHz.

Chemical Shift (δ) ppm	Assignment
150.5 (approx.)	C-NO ₂
145.0 (approx.)	C-SO ₃
129.5 (approx.)	Ar-CH (ortho to -SO ₃ CH ₃)
124.5 (approx.)	Ar-CH (ortho to -NO ₂)
58.0 (approx.)	-O-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~1600	Medium	Aromatic C=C stretch
~1530	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1370	Strong	S=O stretch
~1180	Strong	S=O stretch
~950	Strong	S-O stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of **Methyl 4-nitrobenzenesulfonate** is 217.20 g/mol .[\[1\]](#)

GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Possible Fragment
217	72.9	[M] ⁺ (Molecular Ion)
186	24.1	[M - OCH ₃] ⁺
122	46.7	[C ₆ H ₄ NO ₂] ⁺
79	100.0	[C ₆ H ₅ O] ⁺
76	35.6	[C ₆ H ₄] ⁺
75	48.4	[C ₆ H ₃ O] ⁺
50	41.0	[C ₄ H ₂] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **Methyl 4-nitrobenzenesulfonate** is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- The sample is gently agitated to ensure complete dissolution.

^1H NMR Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
 - Spectral width: -2 to 12 ppm
- Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

^{13}C NMR Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
- Parameters:
 - Number of scans: 1024 or more, depending on sample concentration.

- Relaxation delay: 2-5 seconds
- Pulse width: 30-45 degrees
- Spectral width: 0 to 200 ppm
- Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

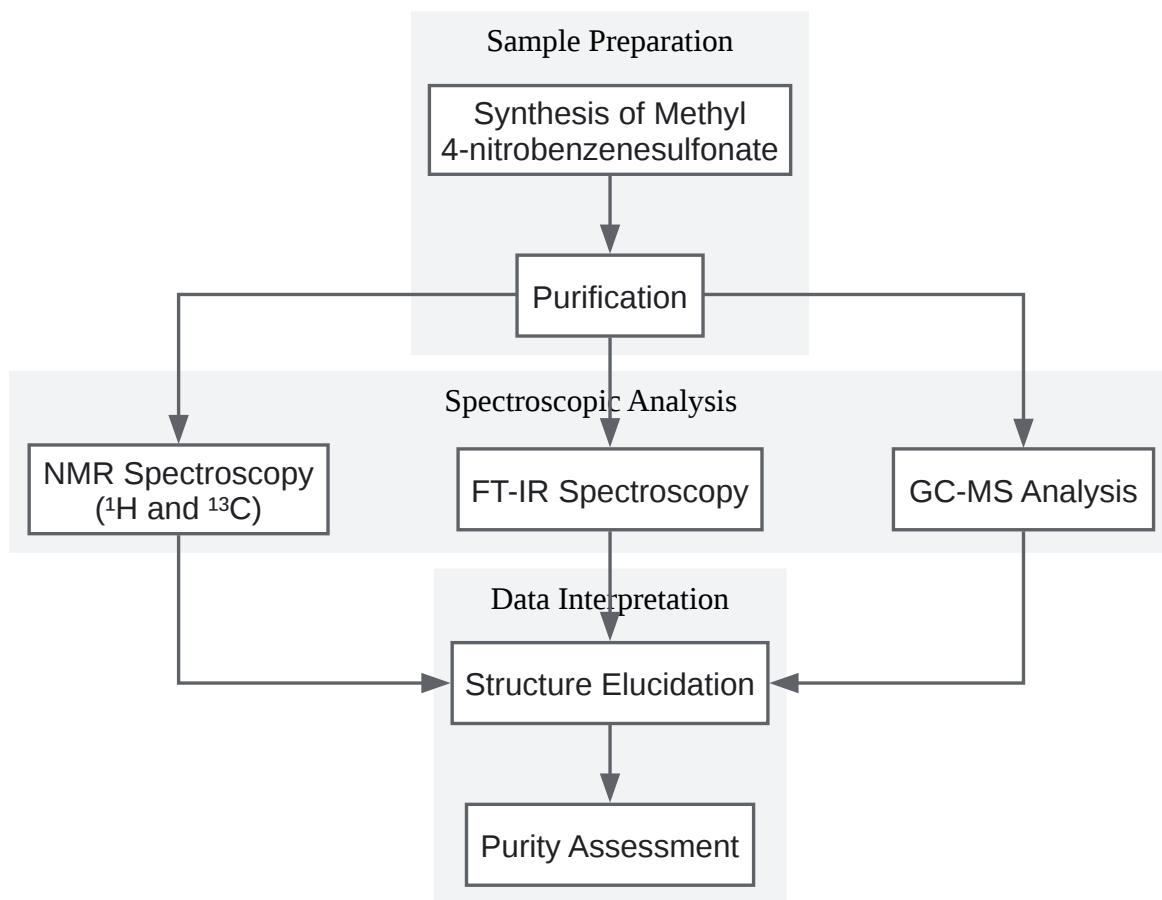
- A small amount of **Methyl 4-nitrobenzenesulfonate** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Analysis: A background spectrum of the KBr pellet is first recorded and then subtracted from the sample spectrum.

GC-MS Analysis

Sample Preparation:


- A dilute solution of **Methyl 4-nitrobenzenesulfonate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

Instrumentation and Conditions:

- Gas Chromatograph:
 - Injector temperature: 250 °C
 - Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: 40-400 amu.
 - Ion source temperature: 230 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Methyl 4-nitrobenzenesulfonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Methyl 4-nitrobenzenesulfonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of Methyl 4-nitrobenzenesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202749#spectroscopic-data-nmr-ir-mass-spec-for-methyl-4-nitrobenzenesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com